molecular formula C11H12F3N5O4 B10926305 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10926305
M. Wt: 335.24 g/mol
InChI Key: RCMDBBWPFRNUIT-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . The use of flow chemistry allows for the efficient scaling up of the synthesis process while minimizing the risk of side reactions and impurities .

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and nitro groups contribute to its ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. These functional groups enhance the compound’s potential for diverse applications in various fields, making it a valuable target for research and development .

Properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methyl-2-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C11H12F3N5O4/c1-9(2,17-6-7(5-16-17)19(22)23)8(20)18-10(21,3-4-15-18)11(12,13)14/h4-6,21H,3H2,1-2H3

InChI Key

RCMDBBWPFRNUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1C(CC=N1)(C(F)(F)F)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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